(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a thiadiazole ring, and a methanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The compound “(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Mode of Action
Compounds containing a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The incorporation of fluorine into similar compounds has been found to significantly reduce their pka, which can have a beneficial influence on oral absorption .
Result of Action
Based on the wide range of biological activities exhibited by pyrrolidine derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the thiadiazole ring: This often involves the reaction of hydrazine derivatives with carbon disulfide or other sulfur-containing reagents.
Coupling of the two rings: The final step would involve coupling the pyrrolidine and thiadiazole rings through a methanone linkage, possibly using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the methanone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the manufacture of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenylpyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- (3-Phenylpyrrolidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
(3-Phenylpyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is unique due to the specific substitution pattern on the thiadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-6-14-15(21-18-17-14)16(20)19-10-9-13(11-19)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUNYTBJAJOBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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